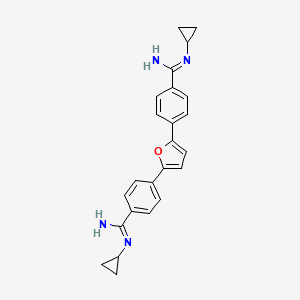
Benzenecarboximidamide, 4,4'-(2,5-furandiyl)bis[N-cyclopropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Furan-2,5-diyl)bis(N-cyclopropylbenzimidamide) is an organic compound characterized by the presence of a furan ring substituted with two benzimidamide groups, each containing a cyclopropyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Furan-2,5-diyl)bis(N-cyclopropylbenzimidamide) typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Benzimidamide Groups: The benzimidamide groups are introduced via a condensation reaction between the furan ring and the corresponding benzimidamide precursors.
Cyclopropyl Substitution: The final step involves the substitution of the benzimidamide groups with cyclopropyl groups, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, pressures, and the use of catalysts to enhance reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzimidamide groups, potentially converting them into amine derivatives.
Substitution: The cyclopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the furan ring.
Reduction Products: Amine derivatives of the benzimidamide groups.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4,4’-(Furan-2,5-diyl)bis(N-cyclopropylbenzimidamide) has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with enzymes and receptors, providing insights into its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4,4’-(Furan-2,5-diyl)bis(N-cyclopropylbenzimidamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and benzimidamide groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The cyclopropyl groups may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
4,4’-(Furan-2,5-diyl)bis(N-cyclopentylbenzimidamide): Similar structure but with cyclopentyl groups instead of cyclopropyl groups.
4,4’-(Furan-2,5-diyl)bis(N-cyclohexylbenzimidamide): Contains cyclohexyl groups, leading to different steric and electronic properties.
Uniqueness: 4,4’-(Furan-2,5-diyl)bis(N-cyclopropylbenzimidamide) is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic characteristics. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
173420-67-2 |
|---|---|
Formule moléculaire |
C24H24N4O |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
N'-cyclopropyl-4-[5-[4-(N'-cyclopropylcarbamimidoyl)phenyl]furan-2-yl]benzenecarboximidamide |
InChI |
InChI=1S/C24H24N4O/c25-23(27-19-9-10-19)17-5-1-15(2-6-17)21-13-14-22(29-21)16-3-7-18(8-4-16)24(26)28-20-11-12-20/h1-8,13-14,19-20H,9-12H2,(H2,25,27)(H2,26,28) |
Clé InChI |
ZIZTVWLWYFAMPU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N=C(C2=CC=C(C=C2)C3=CC=C(O3)C4=CC=C(C=C4)C(=NC5CC5)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


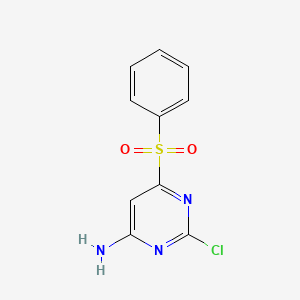
![N-[(1H-Indol-3-yl)acetyl]-L-cysteine](/img/structure/B12907310.png)
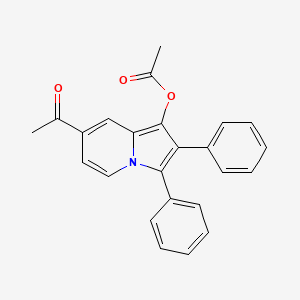
![2-Amino-5-(3-{[4-(4-chloro-3-oxobutyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one](/img/structure/B12907324.png)

![3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12907336.png)
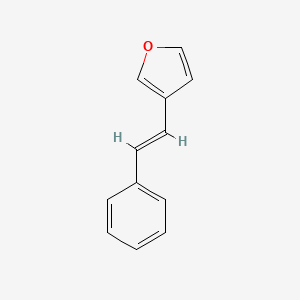
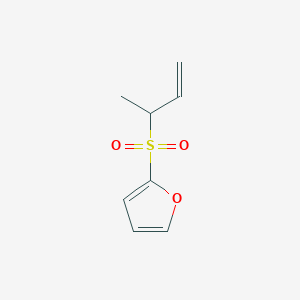
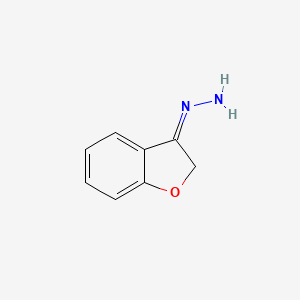
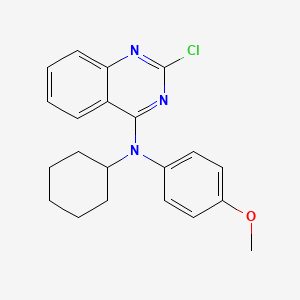
![5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B12907366.png)
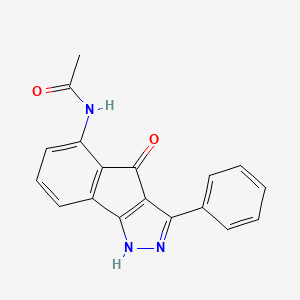
![N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide](/img/structure/B12907383.png)

